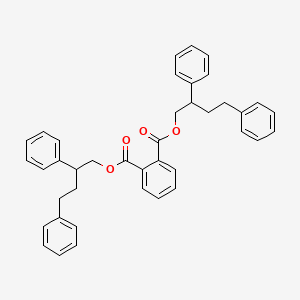
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C40H38O4 It is characterized by its complex structure, which includes multiple aromatic rings and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2,4-diphenylbutanol. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
Wirkmechanismus
The mechanism of action of Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups.
Diisononyl phthalate: Another plasticizer with comparable chemical properties.
Dioctyl terephthalate: A non-phthalate alternative used in flexible plastics.
Uniqueness
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of multiple aromatic rings and the specific positioning of the ester groups
Eigenschaften
CAS-Nummer |
83415-90-1 |
|---|---|
Molekularformel |
C40H38O4 |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C40H38O4/c41-39(43-29-35(33-19-9-3-10-20-33)27-25-31-15-5-1-6-16-31)37-23-13-14-24-38(37)40(42)44-30-36(34-21-11-4-12-22-34)28-26-32-17-7-2-8-18-32/h1-24,35-36H,25-30H2 |
InChI-Schlüssel |
HKSNUIWRAISNGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(COC(=O)C2=CC=CC=C2C(=O)OCC(CCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


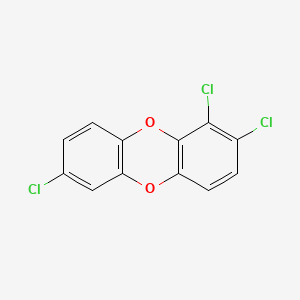
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
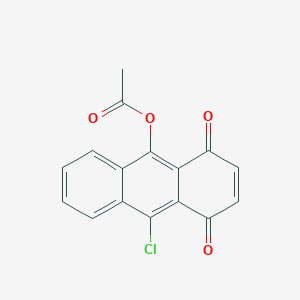
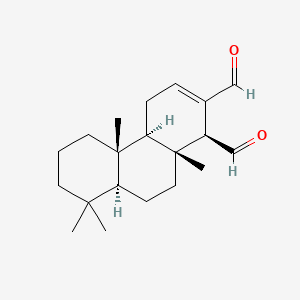

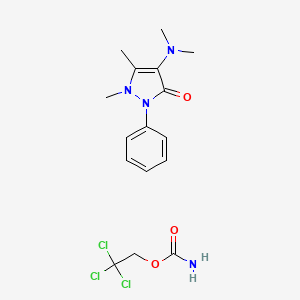
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
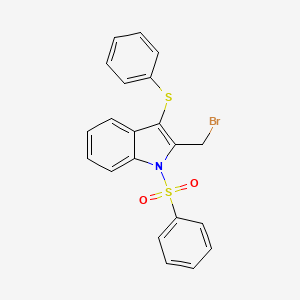
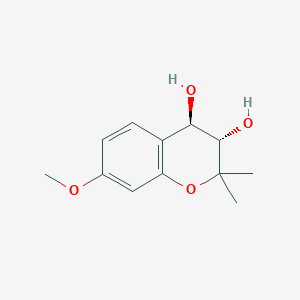
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

